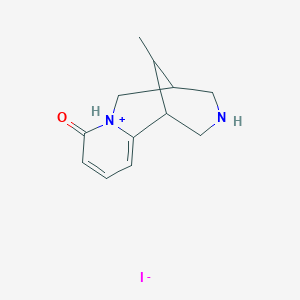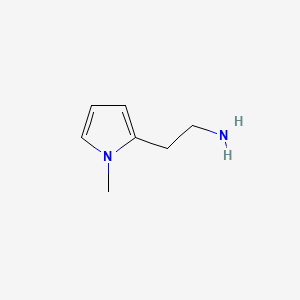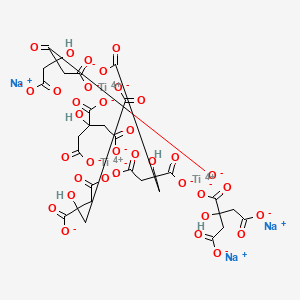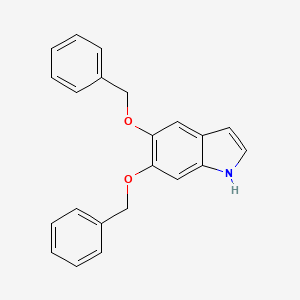
氢碘酸N-甲基胞苷
描述
Synthesis Analysis
The synthesis of N-Methylcytisine hydriodide involves several steps. One approach involves the simultaneous analysis of cytisine and N-methylcytisine using three columns with different properties: ACE HILIC-A with a silica stationary phase, ACE HILIC-B with aminopropyl, and ACE HILIC-N with a polyhydroxy stationary phase . Another approach involves nitration with subsequent reduction and a four-step synthetic sequence of exhaustive bromination, regioselective debromination, nitration, and one-pot catalytic reduction of the nitro group, and debromination .Molecular Structure Analysis
The molecular structure of N-Methylcytisine hydriodide has been studied using high-resolution X-ray data. The data was used for modeling the fine features of electron density distribution, including bonding density and electron lone pairs .Chemical Reactions Analysis
The chemical reactions involving N-Methylcytisine hydriodide are complex and varied. For example, hydroxymethylation reactions both catalyzed by a scandium–bipyridine ligand complex under micellar conditions were employed as examples of heterogeneous reactions .科学研究应用
Chromatographic Analysis
N-Methylcytisine hydriodide: is used in the optimization of chromatographic systems for the analysis of plant extracts. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight–Mass Spectrometry (HPLC-QTOF-MS) are applied for the qualitative analysis of plant extracts containing this compound .
Cytotoxic Activity Against Cancer
This compound has been investigated for its cytotoxic activities against various cancer cell lines. The study of its effects on cancer cells can lead to the development of new therapeutic agents that target specific types of cancer .
Nematicidal Activities
N-Methylcytisine hydriodide: exhibits nematicidal activities, particularly against Pine Wood Nematodes. This application is crucial for protecting forestry resources and managing pest infestations in agricultural settings .
Antitoxic Effects
In pharmacological studies, N-Methylcytisine hydriodide has shown to have antitoxic effects, particularly in cases of acute alcohol poisoning in mice. This suggests potential therapeutic applications for treating various forms of intoxication .
作用机制
Target of Action
N-Methylcytisine hydriodide is a quinolizidine alkaloid that exhibits various forms of biological activity . The primary targets of N-Methylcytisine hydriodide are neuromuscular junctions, specifically the postjunctional nicotinic receptors . These receptors play a crucial role in transmitting signals from neurons to muscle cells, thereby controlling muscle contraction.
Mode of Action
N-Methylcytisine hydriodide interacts with its targets, the postjunctional nicotinic receptors, in a manner similar to acetylcholine . . This interaction results in the modulation of signal transmission at the neuromuscular junction.
Biochemical Pathways
The action of N-Methylcytisine hydriodide affects several biochemical pathways. One of the key pathways influenced by N-Methylcytisine hydriodide is the tryptophan metabolism pathway . This pathway is crucial for the production of several important biomolecules, including serotonin, a neurotransmitter that plays a significant role in mood regulation. N-Methylcytisine hydriodide also influences the synthesis of neurotransmitters and phospholipid metabolism .
Pharmacokinetics
Like other alkaloids, it is likely that n-methylcytisine hydriodide is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of N-Methylcytisine hydriodide, influencing its efficacy and potential side effects.
Result of Action
The molecular and cellular effects of N-Methylcytisine hydriodide’s action are diverse. It has been found to exhibit nootropic activity, which includes mnestic and antihypoxic properties . Additionally, it has been found to have antiradical properties and the ability to affect the DNA-binding activity of the transcription factor HIF-1 . These effects can contribute to its potential therapeutic applications.
Action Environment
The action, efficacy, and stability of N-Methylcytisine hydriodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of N-Methylcytisine hydriodide, potentially influencing its interaction with its targets . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of N-Methylcytisine hydriodide .
安全和危害
未来方向
While specific future directions for N-Methylcytisine hydriodide were not found in the retrieved sources, the field of controlled drug delivery, which could potentially involve N-Methylcytisine hydriodide, is rapidly evolving. Future research may focus on developing more effective delivery mechanisms and exploring potential therapeutic benefits in various diseases .
属性
IUPAC Name |
13-methyl-11-aza-7-azoniatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.HI/c1-8-9-5-13-6-10(8)11-3-2-4-12(15)14(11)7-9;/h2-4,8-10,13H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRCHJCFEKIYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CNCC1C3=CC=CC(=O)[NH+]3C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcytisine hydriodide | |
CAS RN |
20013-22-3 | |
| Record name | Cytisine, 12-methyl-, hydrogen iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020013223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)





